Benzamide, 2,2'-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-
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Overview
Description
Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) typically involves the reaction of benzamide derivatives with dithiobis reagents under controlled conditions. The process may include steps such as:
Formation of the Benzamide Derivative: This involves the reaction of benzoic acid with an amine to form the benzamide.
Introduction of the Dithiobis Group: The benzamide derivative is then reacted with a dithiobis reagent, such as 2,2’-dithiobis(benzamide), under specific conditions to introduce the dithiobis group.
Addition of the Hexyloxyphenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis group to thiols.
Substitution: The hexyloxyphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) involves its interaction with specific molecular targets and pathways. The dithiobis group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The hexyloxyphenylmethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(benzamide): Similar structure but lacks the hexyloxyphenylmethyl group.
N-(3-(Hexyloxy)phenyl)benzamide: Similar structure but lacks the dithiobis group.
Uniqueness
Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) is unique due to the combination of the dithiobis group and the hexyloxyphenylmethyl substituent
Properties
CAS No. |
37806-22-7 |
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Molecular Formula |
C40H48N2O4S2 |
Molecular Weight |
685.0 g/mol |
IUPAC Name |
N-[(3-hexoxyphenyl)methyl]-2-[[2-[(3-hexoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C40H48N2O4S2/c1-3-5-7-13-25-45-33-19-15-17-31(27-33)29-41-39(43)35-21-9-11-23-37(35)47-48-38-24-12-10-22-36(38)40(44)42-30-32-18-16-20-34(28-32)46-26-14-8-6-4-2/h9-12,15-24,27-28H,3-8,13-14,25-26,29-30H2,1-2H3,(H,41,43)(H,42,44) |
InChI Key |
KBNDRZVWPHKLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)OCCCCCC |
Origin of Product |
United States |
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